1-(Pyridin-2-ylmethyl)-1H-imidazole-2-carboxylic acid
Overview
Description
1-(Pyridin-2-ylmethyl)-1H-imidazole-2-carboxylic acid is a heterocyclic compound that combines the structural features of both pyridine and imidazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Pyridin-2-ylmethyl)-1H-imidazole-2-carboxylic acid can be synthesized through various synthetic routes. One common method involves the reaction of 2-aminopyridine with α-bromoketones under different reaction conditions. For instance, N-(Pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions . Another method involves the use of ethyl acetate and TBHP for one-pot tandem cyclization/bromination to obtain 3-bromoimidazopyridines .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions: 1-(Pyridin-2-ylmethyl)-1H-imidazole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as TBHP.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific functional groups.
Common Reagents and Conditions:
Oxidation: TBHP in toluene or ethyl acetate.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed:
Oxidation: Formation of oxidized derivatives such as N-(Pyridin-2-yl)amides.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
1-(Pyridin-2-ylmethyl)-1H-imidazole-2-carboxylic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a pharmacophore in drug discovery.
Medicine: Explored for its therapeutic properties, particularly in the development of antimicrobial and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Pyridin-2-ylmethyl)-1H-imidazole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
1-(Pyridin-2-ylmethyl)-1H-imidazole-2-carboxylic acid can be compared with other similar compounds, such as:
N-(Pyridin-2-yl)amides: These compounds share the pyridine moiety and exhibit similar biological activities.
Imidazo[1,2-a]pyridines: These compounds have a fused imidazole-pyridine structure and are known for their medicinal properties.
Pyrrolidine derivatives: These compounds contain a five-membered nitrogen heterocycle and are widely used in medicinal chemistry.
The uniqueness of this compound lies in its specific combination of pyridine and imidazole rings, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(pyridin-2-ylmethyl)imidazole-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c14-10(15)9-12-5-6-13(9)7-8-3-1-2-4-11-8/h1-6H,7H2,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAVXGLOWJOKQHB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN2C=CN=C2C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001209314 | |
Record name | 1H-Imidazole-2-carboxylic acid, 1-(2-pyridinylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001209314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1439899-05-4 | |
Record name | 1H-Imidazole-2-carboxylic acid, 1-(2-pyridinylmethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1439899-05-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Imidazole-2-carboxylic acid, 1-(2-pyridinylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001209314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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